molecular formula C19H19N5 B14194737 5-Amino-7-(butylamino)-2-phenyl-1,6-naphthyridine-8-carbonitrile CAS No. 922523-00-0

5-Amino-7-(butylamino)-2-phenyl-1,6-naphthyridine-8-carbonitrile

Cat. No.: B14194737
CAS No.: 922523-00-0
M. Wt: 317.4 g/mol
InChI Key: WICNFYLGWKORPC-UHFFFAOYSA-N
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Description

5-Amino-7-(butylamino)-2-phenyl-1,6-naphthyridine-8-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes an amino group, a butylamino group, a phenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-(butylamino)-2-phenyl-1,6-naphthyridine-8-carbonitrile can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 2-aminonicotinonitrile with butylamine and benzaldehyde under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ultrasound or microwave irradiation, can be employed to reduce reaction times and minimize waste .

Chemical Reactions Analysis

Types of Reactions

5-Amino-7-(butylamino)-2-phenyl-1,6-naphthyridine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Scientific Research Applications

5-Amino-7-(butylamino)-2-phenyl-1,6-naphthyridine-8-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-7-(butylamino)-2-phenyl-1,6-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cancer cell growth and proliferation. The compound may also interact with DNA and RNA, affecting their synthesis and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-7-(butylamino)-2-phenyl-1,6-naphthyridine-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, butylamino, phenyl, and carbonitrile groups makes it a versatile compound for various applications in medicinal chemistry and organic synthesis .

Properties

CAS No.

922523-00-0

Molecular Formula

C19H19N5

Molecular Weight

317.4 g/mol

IUPAC Name

5-amino-7-(butylamino)-2-phenyl-1,6-naphthyridine-8-carbonitrile

InChI

InChI=1S/C19H19N5/c1-2-3-11-22-19-15(12-20)17-14(18(21)24-19)9-10-16(23-17)13-7-5-4-6-8-13/h4-10H,2-3,11H2,1H3,(H3,21,22,24)

InChI Key

WICNFYLGWKORPC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C2=C(C=CC(=N2)C3=CC=CC=C3)C(=N1)N)C#N

Origin of Product

United States

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